N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Description
N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy (4-position) and methyl groups (2,5-positions), coupled with a diethylamino-propyl side chain. Its tertiary amine group enables protonation under acidic conditions, while the sulfonamide moiety contributes to hydrogen bonding and thermal stability.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c1-6-18(7-2)10-8-9-17-22(19,20)16-12-13(3)15(21-5)11-14(16)4/h11-12,17H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQIIZEOCMEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with N-[3-(diethylamino)propyl]amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: N-substituted sulfonamides
Scientific Research Applications
N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, given the known activity of sulfonamide compounds against various bacterial strains.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues
Key structural analogues include:
N,N-diethyl-3-amino-4-methoxybenzenesulfonamide: Features a methoxy group at the 4-position and a diethylamino group directly attached to the benzene ring (3-position) but lacks methyl groups at 2,5-positions .
3-diethylaminopropylamine: Shares the diethylamino-propyl chain but lacks the sulfonamide and aromatic moieties, making it a simpler amine derivative .
Poly(N-[3-(diethylamino)propyl]methacrylamide): A polymer derived from a methacrylamide monomer with a diethylamino-propyl side chain, exhibiting thermo- and pH-responsive phase separation .
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula* | Key Functional Groups | Notable Features |
|---|---|---|---|
| Target compound | C₁₇H₂₉N₃O₃S | Sulfonamide, methoxy, 2,5-dimethyl, diethylamino-propyl | Balanced hydrophobicity, dual pH/thermo-responsiveness |
| N,N-diethyl-3-amino-4-methoxybenzenesulfonamide | C₁₁H₁₇N₃O₃S | Sulfonamide, methoxy, diethylamino | Higher polarity due to absence of methyl groups |
| 3-diethylaminopropylamine | C₇H₁₈N₂ | Tertiary amine, short alkyl chain | High basicity, limited solubility in water |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) | (C₁₁H₂₂N₂O)ₙ | Polymeric backbone, diethylamino-propyl | Tunable LCST, aggregation-dependent phase behavior |
*Molecular formulas inferred from structural descriptions in .
Physicochemical Properties
Solubility and Phase Behavior
- Target compound: Exhibits solubility in polar organic solvents (e.g., DMSO, methanol) and pH-dependent solubility in aqueous buffers. The 2,5-dimethyl groups enhance hydrophobicity compared to unmethylated analogues like N,N-diethyl-3-amino-4-methoxybenzenesulfonamide .
- Poly(N-[3-(diethylamino)propyl]methacrylamide): Shows lower critical solution temperature (LCST) behavior in aqueous solutions, with phase separation temperatures decreasing as pH increases (e.g., LCST ~40–60°C at pH 7–10) . This contrasts with the target compound, which lacks polymeric aggregation but shares pH-responsive amine protonation.
Thermal Stability
The sulfonamide group in the target compound enhances thermal stability compared to non-sulfonamide analogues like 3-diethylaminopropylamine, which decomposes at lower temperatures due to the absence of aromatic stabilization.
Biological Activity
N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in various biological activities. The structural formula can be represented as follows:
- Chemical Name : N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
- Molecular Formula : C15H24N2O3S
- Molecular Weight : 320.43 g/mol
Antimicrobial Properties
Sulfonamides have historically been used as antimicrobial agents. The mechanism of action typically involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase. This property is crucial for the development of new antimicrobial therapies.
Anticancer Activity
Recent studies have indicated that certain sulfonamide derivatives exhibit anticancer properties. For instance, compounds similar to N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide have shown efficacy in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.
-
Cytotoxicity in Cancer Cells :
- In vitro experiments revealed that the compound induced cytotoxic effects in human cancer cell lines, including breast and colon cancer cells. The IC50 values indicated a dose-dependent response, suggesting potential for therapeutic applications.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| HCT116 (Colon Cancer) | 20 | Cell cycle arrest at G1 phase |
Safety Profile
The safety profile of N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide has been evaluated in various studies. While it shows promising biological activity, potential side effects such as skin irritation and allergic reactions have been noted.
Toxicological Studies
- Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile with LD50 values significantly higher than those of traditional sulfonamides.
- Irritation Potential : Skin contact has been associated with irritation; thus, appropriate handling measures should be taken during laboratory use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
